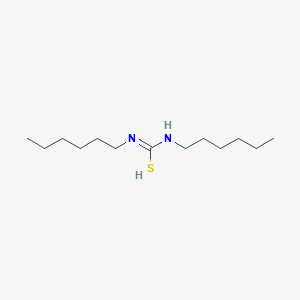

N,N'-dihexylcarbamimidothioic acid

Description

Properties

IUPAC Name |

N,N'-dihexylcarbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2S/c1-3-5-7-9-11-14-13(16)15-12-10-8-6-4-2/h3-12H2,1-2H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYJFWJNIQDCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=NCCCCCC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCNC(=NCCCCCC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dihexylcarbamimidothioic acid typically involves the reaction of hexylamine with carbon disulfide, followed by oxidation. The reaction conditions often require the use of a dehydrating agent to facilitate the formation of the carbodiimide structure. Common reagents used in this synthesis include phosphorus pentoxide and p-toluenesulfonyl chloride .

Industrial Production Methods: In industrial settings, the production of N,N’-dihexylcarbamimidothioic acid may involve the use of advanced catalytic processes to enhance yield and purity. The use of phosphine oxides as catalysts has been reported to be effective in the decarboxylation of isocyanates to form carbodiimides .

Chemical Reactions Analysis

Types of Reactions: N,N’-dihexylcarbamimidothioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ureas.

Reduction: Reduction reactions can convert the carbodiimide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with N,N’-dihexylcarbamimidothioic acid under mild conditions.

Major Products Formed:

Oxidation: Formation of ureas.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry: N,N’-dihexylcarbamimidothioic acid is used as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds by activating carboxyl groups .

Biology: In biological research, the compound is used to modify proteins and other biomolecules, aiding in the study of protein-protein interactions and enzyme mechanisms .

Industry: In industrial applications, N,N’-dihexylcarbamimidothioic acid is used in the production of polymers and other advanced materials, enhancing their properties and performance .

Mechanism of Action

The mechanism of action of N,N’-dihexylcarbamimidothioic acid involves the activation of carboxyl groups, facilitating nucleophilic attack by amines or alcohols. This leads to the formation of stable amide or ester bonds. The compound’s ability to form reactive intermediates, such as O-acylisourea, is crucial for its effectiveness in coupling reactions .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural distinctions:

| Compound Name | Functional Group | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| N,N'-Dihexylcarbamimidothioic acid | Carbamimidothioic acid | C₁₃H₂₇N₃S | ~281.44* | Two hexyl chains |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Carbodiimide (N=C=N) | C₁₃H₂₂N₂ | 206.33 | Two cyclohexyl groups |

| Dihexyl hexane-1,6-diylbiscarbamate | Carbamate (O-CO-NR₂) | C₂₀H₃₈N₂O₄ | 372.299 | Hexyl and hexane-diyl |

| Cyclohexyl N,N'-diisopropylcarbamimidate | Carbamimidate (N-C(O)-OR) | C₁₃H₂₆N₂O | 226.36 | Cyclohexyl, isopropyl |

| Methyl N,N'-bis(ethylamino)carbamimidothioate | Carbamimidothioic ester | C₈H₁₆N₄O₂S | 232.30 | Methyl, ethylamino |

*Calculated based on molecular formula.

Key Observations :

- Functional Groups : DCC (carbodiimide) is a dehydrating agent, whereas carbamimidothioic acid derivatives exhibit thiourea-like reactivity, enabling nucleophilic substitutions or metal chelation .

- Substituent Effects : Linear hexyl chains in the target compound enhance lipophilicity compared to cyclohexyl (DCC) or isopropyl groups, influencing solubility and membrane permeability .

N,N'-Dicyclohexylcarbodiimide (DCC)

- Primary Use : Widely employed in peptide synthesis to activate carboxylic acids for amide bond formation .

- Mechanism : Forms an active ester intermediate with carboxylic acids, facilitating nucleophilic attack by amines.

- Limitations : Generates insoluble dicyclohexylurea (DCU) as a byproduct, complicating purification .

Dihexyl Hexane-1,6-Diylbiscarbamate

- Structure : A carbamate with a hexane-diyl spacer.

- Applications : Carbamates are commonly used as protective groups in organic synthesis or prodrugs due to their stability under acidic conditions .

Carbamimidothioic Acid Derivatives

- Ethylamino groups may confer hydrogen-bonding capabilities .

- N,N'-Dihexylcarbamimidothioic Acid (Hypothetical): The hexyl chains likely improve solubility in nonpolar solvents, suggesting utility in organocatalysis or as a ligand in coordination chemistry.

Physicochemical Properties

| Property | N,N'-Dihexylcarbamimidothioic Acid* | DCC | Dihexyl Carbamate |

|---|---|---|---|

| PSA (Polar Surface Area) | ~76.66 (estimated) | 24.7 Ų | 76.66 Ų |

| LogP (Lipophilicity) | ~6.5 (predicted) | 4.1 | 5.2 |

| Solubility | Low in water; high in organic solvents | Insoluble in water | Low water solubility |

*Predicted based on structural analogs .

Notes:

- The high PSA of carbamimidothioic acid derivatives suggests moderate polarity, but hexyl substituents dominate solubility behavior.

- DCC’s lower PSA aligns with its role in anhydrous reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.